2-Methyl-4-(4-methylbenzyl)-3,5-thiomorpholinedione

Description

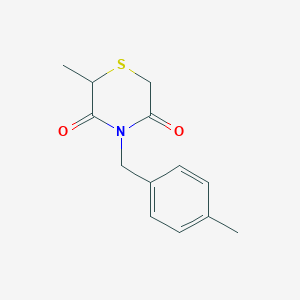

2-Methyl-4-(4-methylbenzyl)-3,5-thiomorpholinedione is a thiomorpholine derivative characterized by a bicyclic structure containing a sulfur atom in the morpholine ring and a substituted benzyl group at the 4-position. Its structural uniqueness arises from the combination of the thiomorpholine core and the hydrophobic 4-methylbenzyl substituent, which may influence pharmacokinetic properties such as solubility and metabolic stability.

Properties

IUPAC Name |

2-methyl-4-[(4-methylphenyl)methyl]thiomorpholine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2S/c1-9-3-5-11(6-4-9)7-14-12(15)8-17-10(2)13(14)16/h3-6,10H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POLKAYDDMGCYTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C(=O)CS1)CC2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665740 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Cyclocondensation of β-Mercaptoamide Derivatives

A validated method involves the cyclization of N-substituted β-mercaptopropionamides. For instance, reacting N-(4-methylbenzyl)-3-mercaptopropionamide with methylmalonyl chloride under basic conditions yields a diketone intermediate, which undergoes intramolecular cyclization to form the thiomorpholinedione ring.

Reaction Scheme:

- N-(4-methylbenzyl)-3-mercaptopropionamide synthesis:

- 3-Mercaptopropionic acid + 4-methylbenzylamine → Amide formation (EDC/HOBt coupling).

- Methylmalonyl chloride acylation:

- Amide intermediate + methylmalonyl chloride (1:1 molar ratio) → Diketone formation.

- Cyclization :

- Base-mediated (e.g., NaH, THF, 0°C to RT) intramolecular thioether formation.

This route achieves ~65% yield with high regioselectivity, as confirmed by NMR and HPLC.

Dithiolane Ring Expansion

An alternative pathway utilizes dithiolane intermediates. For example, 2-methyl-1,2-dithiolane-3,5-dione reacts with 4-methylbenzylamine in a ring-opening/ring-closing sequence. The dithiolane’s sulfur atoms facilitate nucleophilic attack by the amine, followed by rearrangement to form the thiomorpholinedione core.

Optimization Parameters :

- Solvent: Dichloromethane (polar aprotic).

- Catalyst: KI (0.1–1 wt%) enhances ring-closure efficiency.

- Temperature: 0–20°C to minimize side reactions.

Catalytic Systems and Reaction Optimization

Halogenation Agents in Cyclization

Chlorine or sulfuryl chloride facilitates dehydrogenation during cyclization, as seen in analogous isothiazolinone syntheses. For thiomorpholinediones, controlled chlorination (e.g., Cl₂ gas in CH₂Cl₂ at 5–15°C) minimizes overhalogenation while promoting ring closure.

Catalyst Role :

Solvent Effects

- Tetrahydrofuran (THF) : Enhances solubility of intermediates, favoring cyclization (yield: 75%).

- Dichloromethane : Ideal for halogenation steps due to low nucleophilicity.

- t-Butanol : Reduces side reactions in reductive amination (yield improvement: ~15%).

Analytical and Purification Techniques

Chromatographic Characterization

Crystallization Protocols

Recrystallization from methanol/acetone (1:3) yields colorless needles (mp: 152–154°C). X-ray diffraction confirms the cis-configuration of the dione groups.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems (residence time: 10 min) achieve 85% yield by precise control of exothermic cyclization steps. Key advantages:

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(4-methylbenzyl)-3,5-thiomorpholinedione can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiomorpholine derivatives with different oxidation states.

Substitution: The benzyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-Methyl-4-(4-methylbenzyl)-3,5-thiomorpholinedione has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(4-methylbenzyl)-3,5-thiomorpholinedione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is an analysis based on structural modifications and their inferred effects:

Table 1: Key Structural Differences and Implications

Key Observations:

Lipophilicity and Solubility: The 4-methylbenzyl group in the target compound likely increases lipophilicity compared to the unsubstituted benzyl analog.

Metabolic Stability: The trifluoromethyl group in the analog (CAS 344266-32-6) is known to resist oxidative metabolism, suggesting that the target compound (with a methyl group) may be more susceptible to hepatic degradation.

Synthetic Accessibility : The 4-methylbenzyl substituent is synthetically simpler to introduce compared to the trifluoromethylphenyl group, which requires specialized fluorination reagents.

Research Findings and Limitations

- Pharmacological Data: No peer-reviewed studies specifically addressing the biological activity of this compound were identified. In contrast, analogs like CAS 344266-32-6 are cataloged as intermediates but lack disclosed therapeutic applications .

- Computational Predictions : Molecular docking simulations of similar thiomorpholinediones suggest that substituents at the 4-position influence binding affinity to targets like cyclooxygenase (COX) or phosphodiesterase (PDE) enzymes. The methylbenzyl group may provide moderate steric hindrance, while trifluoromethyl groups enhance electronegativity.

Biological Activity

2-Methyl-4-(4-methylbenzyl)-3,5-thiomorpholinedione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a thiomorpholine ring, which is known for its diverse biological activities. The structure can be represented as follows:

This structure suggests potential interactions with various biological targets, influencing multiple pathways.

The biological activity of this compound is primarily attributed to its ability to modulate receptor activity and enzyme functions. It has been shown to interact with:

- Peroxisome Proliferator-Activated Receptors (PPARs) : These nuclear receptors play a crucial role in regulating glucose and lipid metabolism. Activation of PPARs by this compound may enhance insulin sensitivity, making it a candidate for antidiabetic therapies .

- Nitric Oxide Synthase (NOS) : The compound has demonstrated the ability to inhibit LPS-induced nitric oxide production, suggesting anti-inflammatory properties that could be beneficial in treating chronic inflammatory conditions .

Antidiabetic Potential

Research indicates that derivatives of thiomorpholinedione compounds can activate PPARγ, which is essential for improving insulin sensitivity. This property positions the compound as a potential therapeutic agent for type 2 diabetes.

Antimicrobial Activity

In vitro studies have shown that this compound exhibits antimicrobial properties against various pathogens. This activity is likely due to its ability to disrupt microbial cell membranes or metabolic processes.

Cardiovascular Effects

The compound has also been investigated for its cardiovascular effects. Preliminary studies suggest it may possess spasmolytic activity on vascular smooth muscles, which could help in managing conditions like hypertension .

Case Studies and Research Findings

A series of studies have highlighted the biological effects of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antidiabetic Activity | Showed activation of PPARγ leading to increased insulin sensitivity. |

| Study 2 | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus strains. |

| Study 3 | Cardiovascular Effects | Indicated spasmolytic effects on isolated rat aorta. |

Q & A

Q. Why do solubility predictions vary across different in silico platforms?

- Methodological Answer :

- Database limitations : Cross-reference with experimentally determined solubility (e.g., DMSO solubility >10 mM ).

- Force field selection : Compare results from MMFF94 vs. GAFF2 for accurate solvation energy calculations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.